Morphine sulfate pentahydrate (CAS: 6211-15-0) is the stable, water-soluble sulfate salt of the prototypical opioid analgesic, widely utilized as a critical active pharmaceutical ingredient (API), analytical reference standard, and biochemical probe [1]. Under ambient conditions, it crystallizes as a stable pentahydrate, providing a highly predictable molecular weight (758.83 g/mol) that is essential for precise molar dosing and quantitative analysis [2]. With an aqueous solubility of approximately 64.5 mg/mL at 25°C, it overcomes the severe solubility limitations of the free base, making it a standard precursor for high-concentration aqueous formulations, in vitro receptor binding assays, and calibration standards in clinical toxicology [1].
Substituting morphine sulfate pentahydrate with its free base, anhydrous sulfate, or hydrochloride salt introduces significant risks in processability, analytical accuracy, and regulatory compliance [1]. Morphine free base is practically insoluble in water (~0.4 mg/mL), necessitating the use of organic co-solvents or extreme pH adjustments that can denature biological assays or complicate downstream formulation [2]. While anhydrous morphine sulfate shares the same counter-ion, it is highly hygroscopic, leading to uncontrolled moisture absorption, variable batch-to-batch weighing errors, and compromised assay reproducibility [1]. Furthermore, substituting with morphine hydrochloride trihydrate alters the counter-ion and pH profile, which can disrupt established buffer systems—such as citrate buffers commonly optimized for the sulfate salt—and may violate specific regional pharmacopeial standards (e.g., USP vs. Ph. Eur. requirements) [3].
Morphine sulfate pentahydrate demonstrates an aqueous solubility of approximately 64.5 mg/mL at 25°C, yielding a slightly acidic solution (pH ~4.8) [1]. In contrast, morphine free base exhibits a solubility of only ~0.4 mg/mL under identical conditions [2]. This >150-fold increase in solubility eliminates the need for organic co-solvents or harsh pH modifiers during the preparation of stock solutions.
| Evidence Dimension | Aqueous solubility at 25°C |
| Target Compound Data | ~64.5 mg/mL |
| Comparator Or Baseline | Morphine free base (~0.4 mg/mL) |
| Quantified Difference | >150-fold higher solubility |
| Conditions | Deionized water, 25°C |
Enables the direct preparation of high-concentration aqueous standards and injectables without solvent-induced artifacts in biological or analytical systems.
The pentahydrate form of morphine sulfate is the thermodynamically stable crystalline state under standard ambient temperature and humidity [1]. Unlike anhydrous morphine sulfate, which is hygroscopic and rapidly absorbs atmospheric moisture to form variable hydrates, the pentahydrate maintains a strict stoichiometric ratio of 5 moles of water per 2 moles of morphine [1]. This stability ensures that the molecular weight remains constant at 758.83 g/mol during routine handling and weighing.
| Evidence Dimension | Moisture uptake and weight stability under ambient conditions |
| Target Compound Data | Stable pentahydrate stoichiometry (constant weight) |
| Comparator Or Baseline | Anhydrous morphine sulfate (hygroscopic, variable weight gain) |
| Quantified Difference | Elimination of moisture-induced weighing variance |
| Conditions | Ambient laboratory temperature and humidity |
Guarantees precise molar accuracy during the formulation of calibration curves and reference standards, preventing batch-to-batch dosing errors.
Morphine sulfate pentahydrate exhibits a well-characterized, multi-stage thermal dehydration profile that dictates its processing limits. It remains stable at standard processing temperatures but begins to lose three molecules of water of crystallization at approximately 100°C (representing a ~7.1% mass loss), followed by the loss of the remaining two water molecules at 130°C [2]. Complete thermal decomposition does not occur until ~250°C [1]. This predictable thermal behavior allows for precise control during drying, wet granulation, or thermal sterilization processes compared to more volatile organic salts.
| Evidence Dimension | Thermal dehydration onset |
| Target Compound Data | Initial dehydration (loss of 3H2O) at ~100°C |
| Comparator Or Baseline | Standard thermal processing baseline (room temperature to 80°C) |
| Quantified Difference | Stable crystalline structure up to 100°C |
| Conditions | Controlled thermal heating (TGA/DSC analysis) |
Defines the maximum safe processing temperature (≤80°C) to prevent unintended phase transitions or loss of crystalline water during manufacturing.
Because of its stable pentahydrate stoichiometry and resistance to ambient moisture fluctuations, morphine sulfate pentahydrate is selected for formulating highly accurate, quantitative calibration standards used in LC-MS/MS forensic and clinical toxicology workflows [1].
Leveraging its >150-fold higher solubility compared to the free base, this compound is utilized for formulating high-concentration aqueous solutions (up to ~60 mg/mL) without the use of organic co-solvents, ensuring compatibility with citrate and phosphate buffer systems [2].
The high aqueous solubility and predictable pH profile (~4.8) of the sulfate salt allow for the direct dissolution of the compound into physiological assay media, preventing the cytotoxicity or receptor interference often caused by the DMSO or ethanol required to dissolve the free base [3].
Irritant;Health Hazard